Cas no 128772-83-8 (5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one)

5-(Thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one is a heterocyclic compound featuring a fused oxadiazolone ring system with a thiophene substituent. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The oxadiazolone moiety enhances stability and reactivity, while the thiophene group contributes to π-conjugation, facilitating applications in optoelectronic materials. Its rigid framework is advantageous for designing bioactive molecules, particularly in the development of enzyme inhibitors or antimicrobial agents. The compound’s synthetic versatility allows for further functionalization, enabling tailored modifications for specific research or industrial applications. High purity and well-defined reactivity ensure reproducibility in experimental settings.
5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one structure
128772-83-8 structure
Product Name:5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one
CAS No:128772-83-8
MF:C6H4N2O2S
MW:168.173159599304
CID:200433
PubChem ID:7130867
Update Time:2025-05-19

5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-Oxadiazol-2(3H)-one,5-(2-thienyl)-
    • 5-THIEN-2-YL-1,3,4-OXADIAZOL-2(3H)-ONE
    • 5-thiophen-2-yl-3H-1,3,4-oxadiazol-2-one
    • 5-thiophen-2-yl-1,3,4-oxadiazol-2(3H)-one
    • DTXSID00427874
    • 128772-83-8
    • HMS1776G16
    • EN300-14529
    • Z104341540
    • AKOS008053817
    • 5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one
    • 1,3,4-Oxadiazol-2(3H)-one, 5-(2-thienyl)-
    • CS-0234659
    • 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2(3H)-one
    • G33560
    • SCHEMBL26616422
    • DB-350083
    • Inchi: 1S/C6H4N2O2S/c9-6-8-7-5(10-6)4-2-1-3-11-4/h1-3H,(H,8,9)
    • InChI Key: CDCGUELILIFLTA-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1=NNC(=O)O1

Computed Properties

  • Exact Mass: 167.99942
  • Monoisotopic Mass: 167.999348
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.9
  • XLogP3: 1.4

Experimental Properties

  • Density: 1.68
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.765
  • PSA: 50.69

5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one Pricemore >>

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Additional information on 5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one

5-(Thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one (CAS 128772-83-8): A Comprehensive Overview

5-(Thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one (CAS 128772-83-8) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and material science due to its unique structural features and versatile applications. This compound, characterized by the presence of a thiophene ring fused with a 1,3,4-oxadiazole moiety, exhibits remarkable potential in various industrial and research applications.

The molecular structure of 5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one combines the electron-rich nature of the thiophene ring with the stability and reactivity of the oxadiazole scaffold. This combination makes it an attractive candidate for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Researchers have explored its utility in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators, owing to its ability to interact with biological targets.

One of the most intriguing aspects of 5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one is its role in the synthesis of bioactive molecules. Recent studies have highlighted its potential as a building block for antimicrobial agents and anti-inflammatory compounds, addressing the growing demand for new therapeutic options in the face of rising antibiotic resistance. The compound's ability to form stable complexes with metal ions also opens doors for its use in catalysis and sensor technologies.

In the realm of material science, 5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one has been investigated for its electronic properties. The thiophene component contributes to its conductive properties, making it a promising candidate for organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Its incorporation into polymer matrices has been shown to enhance the performance of these materials, aligning with the global push toward sustainable energy solutions.

The synthesis of 5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one typically involves the cyclization of thiophene-2-carbohydrazide with carbonyl compounds, followed by oxidation. This process has been optimized to achieve high yields and purity, ensuring its availability for research and industrial applications. Advances in green chemistry have also led to the development of more sustainable synthetic routes, reducing the environmental impact of its production.

Market trends indicate a growing interest in heterocyclic compounds like 5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one, driven by their versatility and applicability across multiple sectors. The pharmaceutical industry, in particular, has seen a surge in demand for such molecules, as they serve as key intermediates in the synthesis of drug candidates. Additionally, the rise of personalized medicine and targeted therapies has further fueled the need for structurally diverse compounds.

From a regulatory perspective, 5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one is not classified as a hazardous substance under current guidelines, making it a safer alternative for research and industrial use. Its stability under standard conditions and compatibility with various solvents enhance its practicality in laboratory and manufacturing settings.

In conclusion, 5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one (CAS 128772-83-8) stands out as a multifaceted compound with broad applications in medicinal chemistry, material science, and beyond. Its unique structural attributes, coupled with its synthetic accessibility, position it as a valuable asset in the ongoing quest for innovative solutions to global challenges. As research continues to uncover new possibilities for this compound, its role in advancing science and technology is expected to expand even further.

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